molecular formula C19H15NOS B12629871 6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 920018-00-4

6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12629871
CAS No.: 920018-00-4
M. Wt: 305.4 g/mol
InChI Key: ZBRGUTMKOCGAOO-UHFFFAOYSA-N
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Description

6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one is a Schiff base derivative characterized by a cyclohexadienone core substituted with a phenylsulfanyl-anilino methylidene group. The phenylsulfanyl moiety introduces steric bulk and electronic effects, influencing the compound’s reactivity, stability, and intermolecular interactions.

Properties

CAS No.

920018-00-4

Molecular Formula

C19H15NOS

Molecular Weight

305.4 g/mol

IUPAC Name

2-[(2-phenylsulfanylphenyl)iminomethyl]phenol

InChI

InChI=1S/C19H15NOS/c21-18-12-6-4-8-15(18)14-20-17-11-5-7-13-19(17)22-16-9-2-1-3-10-16/h1-14,21H

InChI Key

ZBRGUTMKOCGAOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2N=CC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves the condensation of 2-(phenylsulfanyl)aniline with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexa-2,4-dien-1-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various biochemical reactions, potentially affecting enzyme activity or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key analogs and their structural features are summarized below:

Compound Name Substituents Crystal System Space Group Hydrogen Bonding Planarity (Dihedral Angle) Reference
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one -NO₂, -OH, -CH₃ Monoclinic P2₁/c Intramolecular N–H⋯O; O–H⋯O dimers 1.41°
6-{[(2,3-Dihydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one -NH(CH₂)₃(OH)₂ Not reported Not reported Likely intermolecular O–H⋯O/N Not reported
6-[[4-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]disulfanyl... -S–S– linker, -NO₂ Not reported Not reported S–S covalent bonds; potential π-π stacking Not reported

Key Observations:

  • Planarity and Conformation : The nitro-substituted analog () exhibits near-planar geometry (dihedral angle = 1.41°), stabilized by intramolecular N–H⋯O bonds. The phenylsulfanyl group in the target compound may reduce planarity due to steric hindrance, altering π-conjugation and electronic properties.
  • Hydrogen Bonding: Analogs with hydroxyl groups (e.g., ) form O–H⋯O dimers, enhancing crystal stability. The phenylsulfanyl group lacks H-bond donors, suggesting weaker intermolecular forces unless compensated by S⋯π interactions .
  • Crystal Packing: The nitro derivative’s monoclinic packing (P2₁/c) contrasts with disulfide-linked analogs (), which may adopt layered structures via S–S bonds.

Physicochemical Properties

Property 6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one (Predicted) 4-Nitro Analog () Disulfide-Linked Analog ()
Melting Point Moderate (~450–500 K) 536 K Not reported
Solubility Low in polar solvents; moderate in DMSO Low (polar solvents) Very low (nonpolar solvents)
Stability Air-stable; susceptible to photodegradation Thermally stable Oxidatively sensitive (S–S bonds)

Notes:

  • The nitro analog’s high melting point (536 K) reflects strong intermolecular H-bonding, whereas the phenylsulfanyl compound’s lower predicted melting point suggests weaker packing forces .
  • Disulfide-linked analogs () may exhibit lower thermal stability due to S–S bond cleavage .

Biological Activity

The compound 6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one (CAS No: 920018-00-4) is a synthetic organic molecule belonging to the class of Schiff bases. It exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15NOSC_{19}H_{15}NOS, with a molecular weight of approximately 305.4 g/mol. The structure features a phenylsulfanyl group attached to an aniline moiety, contributing to its unique chemical properties.

The biological activity of 6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one can be attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which play a crucial role in mitigating oxidative stress in cells.
  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.
  • Anticancer Potential : Preliminary research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction.

Case Studies and Research Findings

  • Antioxidant Activity : A study evaluated the antioxidant potential using DPPH and ABTS assays. Results indicated that the compound effectively scavenged free radicals, showing comparable efficacy to established antioxidants .
  • Antimicrobial Evaluation : In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, indicating moderate antimicrobial activity .
  • Anticancer Studies : A recent investigation into its anticancer properties showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis .

Summary Table of Biological Activities

Activity Type Tested Organisms/Cells Result Reference
AntioxidantDPPH, ABTS assaysSignificant radical scavenging
AntimicrobialE. coli, S. aureusMIC: 50 - 200 µg/mL
AnticancerMCF-7 cellsDose-dependent viability reduction

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